2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate
CAS No.: 1795475-85-2
Cat. No.: VC0351265
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4g/mol
* For research use only. Not for human or veterinary use.
![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate - 1795475-85-2](/images/no_structure.jpg)
Specification
CAS No. | 1795475-85-2 |
---|---|
Molecular Formula | C17H15N3OS |
Molecular Weight | 309.4g/mol |
IUPAC Name | [2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] thiocyanate |
Standard InChI | InChI=1S/C17H15N3OS/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-22-11-18/h3-9H,2,10H2,1H3,(H,19,21) |
Standard InChI Key | NLJOGYARHFJHJX-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)NC(=O)CSC#N)C3=CC=CC=C31 |
Introduction
Chemical Structure and Properties
2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate is a complex heterocyclic compound consisting of a 9-ethylcarbazole core with an amino-oxoethyl thiocyanate moiety attached at the 3-position. The structure combines several pharmacologically important elements:
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A carbazole nucleus (a tricyclic structure containing a dibenzopyrrole system)
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An ethyl substituent at the N-9 position
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An amino linkage at the 3-position
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An oxoethyl group connected to the amino moiety
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A thiocyanate functional group
This compound belongs to the broader class of N-(9-ethyl-9H-carbazol-3-yl) derivatives that have shown promising biological activities . The thiocyanate group (-SCN) is particularly noteworthy as it often enhances biological activity in medicinal compounds by increasing their lipophilicity and membrane permeability.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be anticipated:
Property | Characteristic |
---|---|
Physical State | Solid at room temperature |
Color | Light yellow to off-white |
Molecular Formula | C₁₇H₁₅N₃OS |
Molecular Weight | Approximately 309.39 g/mol |
Solubility | Moderately soluble in organic solvents (DCM, chloroform, DMSO); poorly soluble in water |
Storage Conditions | Refrigerated (0-10°C), under inert gas |
Stability | Air sensitive, heat sensitive |
Synthesis Methods
The synthesis of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate likely follows a multi-step process starting from carbazole. Based on the synthesis of similar compounds reported in the literature, the following synthetic pathway can be proposed:
Biological Activities
While specific biological data for 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate is limited in the provided search results, structurally similar carbazole derivatives have demonstrated significant biological activities.
Anticancer Properties
Carbazole derivatives, particularly those with thiocyanate or thiosemicarbazide moieties, have shown promising anticancer activities:
"In this research work, we synthesized a series of carbazole bearing thiosemicarbazide derivatives (17-28) and evaluated their in vitro cytotoxicity (IC₅₀) profile on the U87 MG cell line using MTT assay... Six compounds (17, 20, 21, 22, 23, 28) found better in vitro cytotoxicity (IC₅₀) values were 26.50 µM, 34.0 µM, 39 µM, 80 µM, 62 µM, 50 µM respectively compared to standard drug Temozolomide (IC₅₀ = 100 µM)."
Based on these findings, it is reasonable to hypothesize that 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate may demonstrate similar anticancer potential, potentially against glioma cell lines.
Antimicrobial Activities
Related carbazole acetamide derivatives have shown antimicrobial properties:
"The obtained compounds were evaluated for their in vitro antimicrobial and cytotoxic activities. Among the tested compounds, compound 28 showed notably antimicrobial activity and the lowest cytotoxic activity against mouse embryonic fibroblast (NIH/3T3) cells."
Possible Biological Activities | Expected Potency |
---|---|
Anticancer (glioma cell lines) | Moderate to high |
Antimicrobial | Moderate |
Anti-inflammatory | Low to moderate |
Neuroprotective | Unknown |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate requires analysis of its key structural components:
Role of the Carbazole Nucleus
The carbazole nucleus serves as a privileged structure in medicinal chemistry. Its planar, tricyclic aromatic system facilitates interaction with biological targets, particularly through intercalation with DNA or binding to enzyme active sites .
Significance of the 9-Ethyl Substituent
The ethyl group at the 9-position likely enhances lipophilicity and membrane permeability. Studies on similar compounds suggest that N-alkylation of carbazole can significantly impact biological activity:
"The SAR study of all final compounds (17-28) were also analyzed on the basis of different substituents on 6th position of carbazole scaffold bearing thiosemicarbazide derivatives against U87 MG cell line."
Importance of the Thiocyanate Group
The thiocyanate (-SCN) functionality is particularly important in medicinal chemistry. It can act as a leaving group, a metal-coordinating ligand, or engage in hydrogen bonding interactions. Similar compounds with sulfur-containing groups have demonstrated enhanced biological activities:
"Compound 16 showed anti-HCV activity and cytotoxicity."
Comparison with Related Compounds
Comparison with Other Carbazole Derivatives
The table below compares 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate with structurally related compounds:
Comparison with Non-Carbazole Thiocyanate Derivatives
Thiocyanate-containing compounds generally demonstrate interesting biological properties, regardless of the core structure:
"Novel amino thiazoles were produced in the hopes of demonstrating activity against the Mycobacterium tuberculosis H37Rv strain."
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